molecular formula C21H26N2O2 B11689198 N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide

N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide

Cat. No.: B11689198
M. Wt: 338.4 g/mol
InChI Key: AYKNRXHVLNAVHK-XKZIYDEJSA-N
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Description

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butylphenyl group and a dimethylphenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-(2,3-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of both tert-butylphenyl and dimethylphenoxy groups

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O2/c1-15-7-6-8-19(16(15)2)25-14-20(24)23-22-13-17-9-11-18(12-10-17)21(3,4)5/h6-13H,14H2,1-5H3,(H,23,24)/b22-13-

InChI Key

AYKNRXHVLNAVHK-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C\C2=CC=C(C=C2)C(C)(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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